molecular formula C6H11ClN2O2S B1450505 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride CAS No. 30241-79-3

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1450505
CAS No.: 30241-79-3
M. Wt: 210.68 g/mol
InChI Key: ZZDQQPPAKMJLFQ-UHFFFAOYSA-N
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Description

Thiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at the 1st position and nitrogen at the 3rd position, along with two carbonyl functional groups at the 2nd and 4th positions .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiazolidine-2,4-dione derivatives demonstrate antimicrobial and antifungal activities against a variety of pathogens. Novel derivatives were synthesized using various methodologies and tested against Gram-positive and Gram-negative bacteria, as well as fungal isolates, showing weak to moderate activity. Notably, certain compounds exhibited specific activity against Gram-positive bacteria like Staphylococcus aureus and showed promise in antifungal applications (Alhameed et al., 2019), (Ibrahim et al., 2011).

Anti-inflammatory and Anticancer Activities

Some thiazolidine-2,4-dione derivatives were designed to target specific signaling pathways, showing potential as anti-inflammatory and anticancer agents. These compounds inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia cells, highlighting their potential as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways (Li et al., 2010).

Antidiabetic and Antihyperglycemic Effects

Thiazolidine-2,4-dione derivatives have been explored for their antidiabetic properties, with some compounds exhibiting significant blood glucose-lowering activity comparable to standard drugs like rosiglitazone. This research underscores the derivatives' potential for development as antihyperglycemic and hypolipidemic agents, supported by molecular docking studies to predict interactions with the PPARγ receptor (Shukla et al., 2020).

Novel Synthesis Approaches

Research continues to develop new synthetic routes for thiazolidine-2,4-dione derivatives, aiming for efficiency and potential pharmacological applications. These efforts include the design and synthesis of compounds with various biological activities, highlighting the versatility of thiazolidine-2,4-dione as a core for drug development (Vellalacheruvu et al., 2017).

Mechanism of Action

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

Biochemical Analysis

Biochemical Properties

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. This compound is known to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPARγ, this compound enhances insulin sensitivity and exerts hypoglycemic effects . Additionally, it has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, leading to increased transcription of genes involved in glucose uptake and fatty acid storage . This activation results in improved insulin sensitivity and reduced blood glucose levels. Furthermore, this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent effects on gene expression. This binding leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in enhanced insulin sensitivity and reduced blood glucose levels . Additionally, this compound inhibits the activity of cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis and exhibiting antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained improvements in insulin sensitivity and glucose metabolism in vitro and in vivo . The stability and efficacy of this compound may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PPARγ . By activating PPARγ, this compound enhances the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Additionally, it interacts with enzymes involved in the synthesis and degradation of fatty acids, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through facilitated diffusion and is distributed to various tissues, including adipose tissue, liver, and muscle . Its localization and accumulation within these tissues are influenced by its binding to PPARγ and other intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on gene expression by binding to PPARγ . This compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications and targeting signals may direct its localization to specific organelles, thereby influencing its activity and function .

Properties

IUPAC Name

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)CSC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 3
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 4
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride

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